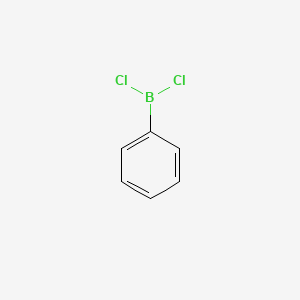

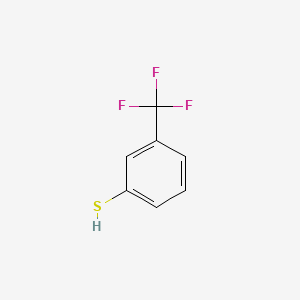

![molecular formula C11H8F3N B1345707 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 53871-26-4](/img/structure/B1345707.png)

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole

Overview

Description

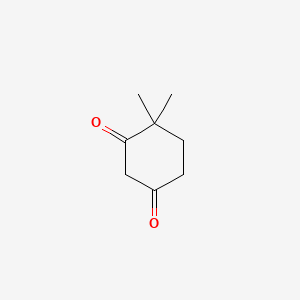

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is a useful research compound. Its molecular formula is C11H8F3N and its molecular weight is 211.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

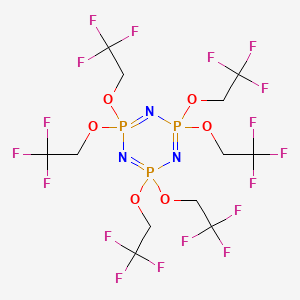

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole and its derivatives have shown promising applications in cancer research. For instance, a trifluoromethyl-functionalized phosphonopyrrole with a phenyl group exhibited significant anticancer activity. It effectively inhibited the growth of human lung and breast cancer cells through cell cycle arrest at the G1 phase and apoptosis induction. This compound also reduced cancer cell migration, suggesting its potential as a novel anticancer agent (Olszewska et al., 2020).

Electrochemical and Optical Properties

This compound derivatives have been studied for their electrochemical and optical properties. For example, novel [60]fullerene pyrrolidines containing the trifluoromethyl group exhibited good fluorescence and electrochemical properties. These properties suggest potential applications in photovoltaic conversion materials, as indicated by their shift in half-wave potentials compared to C60 (Li et al., 2012). Additionally, a copolymer based on 3,4-ethylenedioxythiophene and a functionalized dithienylpyrrole derivative displayed multielectrochromic behavior and potential for use in electronic applications (Tutuncu et al., 2019).

Synthesis and Functionalization

There have been significant advances in the synthesis and functionalization of this compound derivatives. Methods for highly regioselective mono-, di-, and tribrominations of these derivatives have been developed, providing new pathways to multifunctionalized 1-phenylpyrrole derivatives (Faigl et al., 2012). This is important for expanding the chemical versatility and potential applications of these compounds in various fields.

Luminescent Properties

The luminescent properties of this compound derivatives have also been explored. For instance, a study on 2,3,4,5-Tetraphenyl-1H-pyrrole (TePP) revealed insights into its dual-state luminescent mechanism, demonstrating balanced emission in both solution and solid states. This finding opens up possibilities for their use in advanced optical materials and devices (Lei et al., 2018).

Mechanism of Action

Target of Action

It is known that pyrrole and its analogs have diverse biological and medicinal importance . They are involved in various biological processes such as photosynthesis, oxygen transport, storage, and redox cycling reactions .

Mode of Action

Pyrrole and its analogs are known to have therapeutic potential, specifically in anticancer, anti-inflammatory, antiviral, and antituberculosis treatments . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Biochemical Pathways

Pyrrole and its analogs are known to interact with various biochemical pathways due to their diverse therapeutic applications .

Pharmacokinetics

The molecular weight of the compound is 2302295 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that pyrrole and its analogs have diverse therapeutic applications, suggesting that they may have a variety of molecular and cellular effects .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-4-3-5-10(8-9)15-6-1-2-7-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOYJGQSAGJWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968643 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53871-26-4 | |

| Record name | Pyrrole, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053871264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

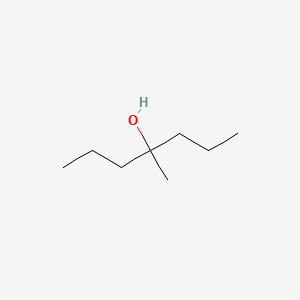

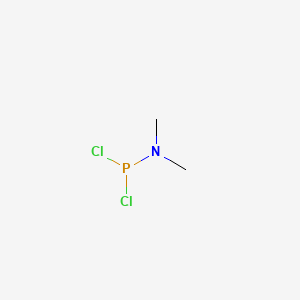

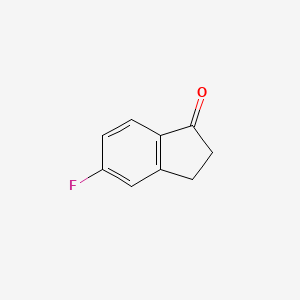

Retrosynthesis Analysis

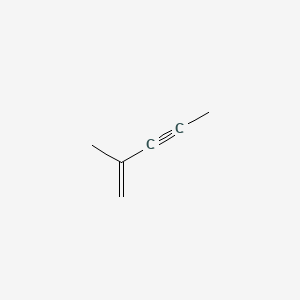

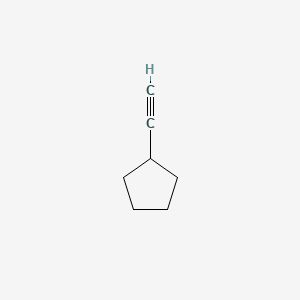

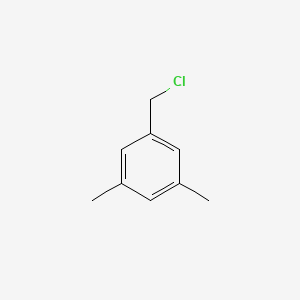

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

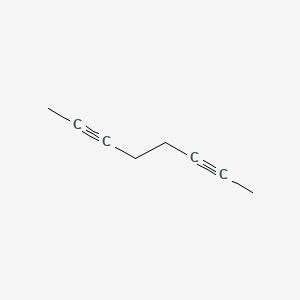

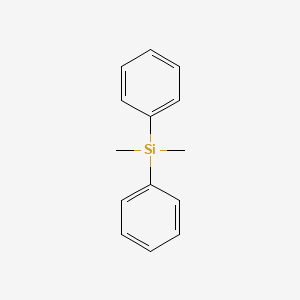

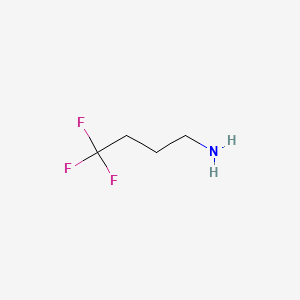

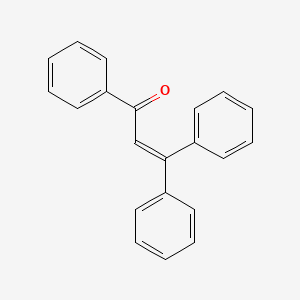

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.